molecular formula C8H4BrNO4S B13680835 3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide

3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide

Cat. No.: B13680835
M. Wt: 290.09 g/mol
InChI Key: NXIYKQYFIWBBJW-UHFFFAOYSA-N
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Description

3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide typically involves the bromination and nitration of benzo[b]thiophene followed by oxidation. One common method includes the use of 3-chloro-benzenecarboperoxoic acid in dichloromethane at room temperature . The reaction is carried out with an ice bath to control the temperature, and the resulting product is purified through filtration and washing with sodium sulfite and sodium bicarbonate solutions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up for industrial applications. The use of microwave-assisted synthesis has been explored for similar compounds, providing a rapid and efficient route for production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. For example, it has been studied as a kinase inhibitor, where it disrupts the activity of kinases involved in cell signaling pathways . The compound’s nitro and bromo groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide is unique due to its combination of bromo, nitro, and sulfone groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H4BrNO4S

Molecular Weight

290.09 g/mol

IUPAC Name

3-bromo-5-nitro-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C8H4BrNO4S/c9-7-4-15(13,14)8-2-1-5(10(11)12)3-6(7)8/h1-4H

InChI Key

NXIYKQYFIWBBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CS2(=O)=O)Br

Origin of Product

United States

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